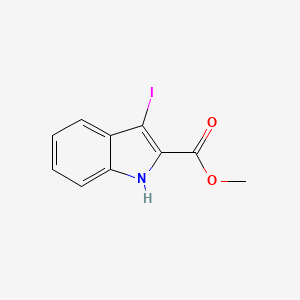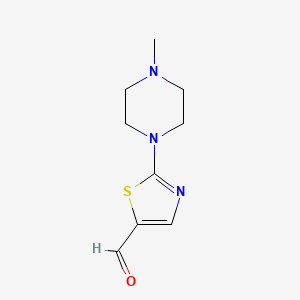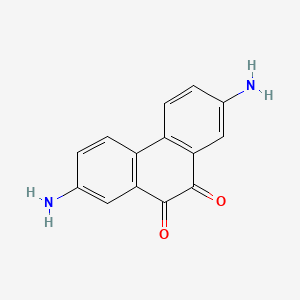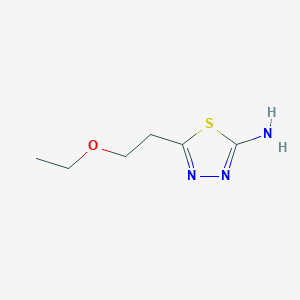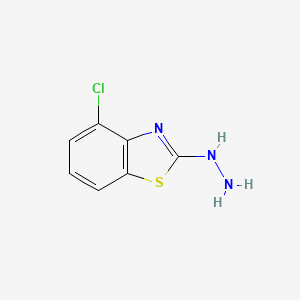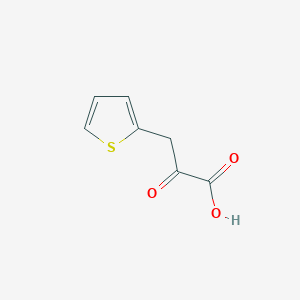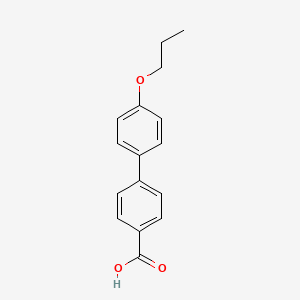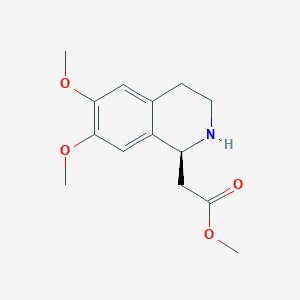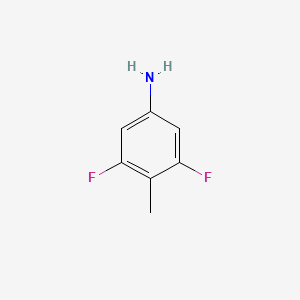
3,5-Difluoro-4-methylaniline
Vue d'ensemble
Description
3,5-Difluoro-4-methylaniline is a chemical compound with the molecular formula C7H7F2N . It is used in conjunction with thermal energy .
Synthesis Analysis
The synthesis of 3,5-Difluoro-4-methylaniline involves the use of palladium on carbon and hydrogen in tetrahydrofuran at 25°C for 3 hours . The mixture is then filtered, and the filtrate is concentrated under reduced pressure to afford 3,5-difluoro-4-methylaniline .Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4-methylaniline contains a total of 17 bonds; 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aromatic) .Physical And Chemical Properties Analysis
3,5-Difluoro-4-methylaniline has a molecular weight of 143.14 . It is a solid at room temperature . The compound is insoluble in water .Applications De Recherche Scientifique
Fluorescence Correlation Spectroscopy in Ligand-Receptor Interactions
Fluorescence correlation spectroscopy (FCS) has been utilized to investigate ligand-receptor interactions, highlighting the role of fluorophores in enhancing measurement quality and elucidating ligand-receptor binding dynamics. Although 3,5-Difluoro-4-methylaniline is not directly mentioned, the use of fluorophores in such studies underscores the potential application of fluorescently labeled compounds, including those derived from 3,5-Difluoro-4-methylaniline, in biomedical research to study receptor antagonism and binding affinities (Wohland et al., 1999).
Synthesis of Trifluoromethylated Analogues
Research into the synthesis of trifluoromethylated analogues of various organic compounds, such as 4,5-Dihydroorotic Acid, demonstrates the importance of fluorine atoms in modifying chemical properties and enhancing biological activity. While 3,5-Difluoro-4-methylaniline is not explicitly mentioned, the methodologies developed for incorporating fluorine atoms into organic molecules could be applied to the synthesis and functionalization of 3,5-Difluoro-4-methylaniline derivatives for pharmaceutical or agricultural applications (Sukach et al., 2015).
Metallation and Synthesis of Carboxylate Derivatives
The metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines to synthesize carboxylate derivatives highlights the reactivity of difluoroaniline compounds under specific conditions, providing insights into the chemical behavior of 3,5-Difluoro-4-methylaniline. This knowledge can aid in the development of new synthetic pathways for creating complex molecules with potential applications in material science, catalysis, and organic synthesis (Thornton & Jarman, 1990).
Enantioselective Epoxidation Catalysis
Research into the use of (salen)Manganese complexes for the enantioselective epoxidation of unfunctionalized olefins, although not directly involving 3,5-Difluoro-4-methylaniline, underscores the potential of using fluorinated anilines as ligands or substrates in asymmetric catalysis to achieve high selectivity and efficiency in synthetic chemistry applications (Zhang et al., 1990).
Spectroscopic and Quantum Chemical Studies
Spectroscopic and quantum chemical studies on difluoroaniline molecules, such as 3,4-difluoroaniline, provide valuable information on the electronic structure, vibrational spectra, and physicochemical properties of such compounds. This research can inform the design of 3,5-Difluoro-4-methylaniline-based sensors, dyes, and materials by understanding the impact of fluorine substitution on molecular behavior (Kose et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
3,5-difluoro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIOXIGUXPBDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372210 | |
| Record name | 3,5-difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-methylaniline | |
CAS RN |
878285-13-3 | |
| Record name | 3,5-Difluoro-4-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878285-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-difluoro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



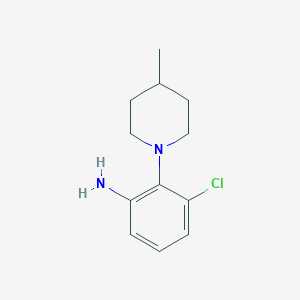
![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)
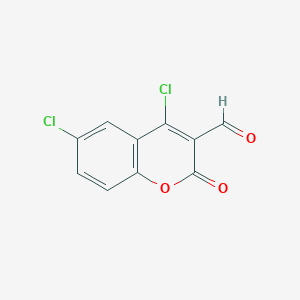
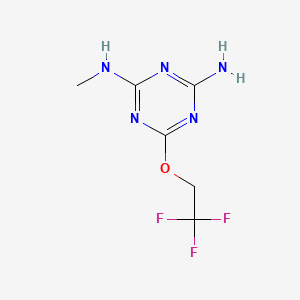
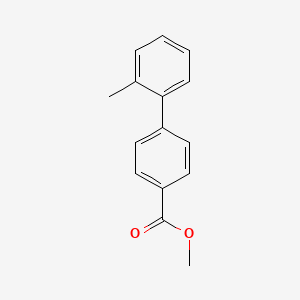
![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)
